(+/-)-Salsolinol hydrochloride (+/-)-Salsolinol hydrochloride (±)-Salsolinol is a metabolite of ethanol produced by the condensation of dopamine with acetaldehyde in the brain. It is thought to contribute to some aspects of alcohol’s addictive properties in part through its ability to stimulate dopamineric neurons in the posterior ventral tegmental area of the brain. At 0.1 μM, (±)-salsolinol has been shown to: a) depolarize dopamineric neurons, which increases their firing rate; b) activate μ-opioid receptors on GABAergic neurons, which disinhibits dopamineric neurons; and c) activate dopamine1-like receptors, which enhances pre-synaptic glutamate transmission to dopamineric neurons.

Brand Name: Vulcanchem
CAS No.: 79923-51-6
VCID: VC20798989
InChI: InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
SMILES: CC1C2=CC(=C(C=C2CCN1)O)O.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(+/-)-Salsolinol hydrochloride

CAS No.: 79923-51-6

Cat. No.: VC20798989

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(+/-)-Salsolinol hydrochloride - 79923-51-6

Specification

Description (±)-Salsolinol is a metabolite of ethanol produced by the condensation of dopamine with acetaldehyde in the brain. It is thought to contribute to some aspects of alcohol’s addictive properties in part through its ability to stimulate dopamineric neurons in the posterior ventral tegmental area of the brain. At 0.1 μM, (±)-salsolinol has been shown to: a) depolarize dopamineric neurons, which increases their firing rate; b) activate μ-opioid receptors on GABAergic neurons, which disinhibits dopamineric neurons; and c) activate dopamine1-like receptors, which enhances pre-synaptic glutamate transmission to dopamineric neurons.

CAS No. 79923-51-6
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Standard InChI Key WSVCGYSRZYNJMC-UHFFFAOYSA-N
SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Cl
Canonical SMILES CC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-]
Appearance A cream to yellow solid

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